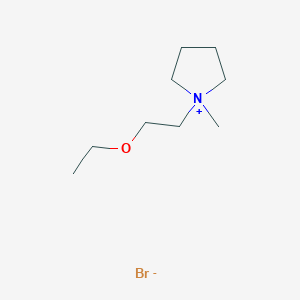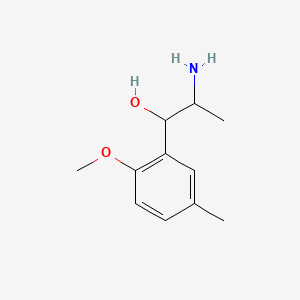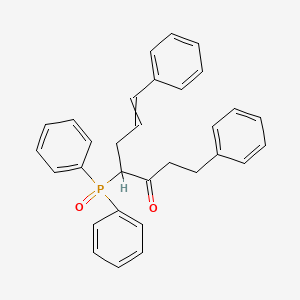
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, typically appearing as a white crystalline powder. This compound is known for its solubility in water and various organic solvents, making it versatile for different applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion acts as the leaving group, and the ethoxyethyl group is introduced to the nitrogen atom of the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to increase efficiency and yield. This may involve the use of continuous flow reactors, higher purity reagents, and automated systems to monitor and control the reaction parameters.
化学反应分析
Types of Reactions: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinium salts depending on the nucleophile used.
科学研究应用
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of ionic liquids for various industrial processes.
作用机制
The mechanism by which 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide exerts its effects is primarily through its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This action is particularly relevant in its antimicrobial applications, where it targets bacterial cell walls and membranes .
相似化合物的比较
- 1-(2-Hydroxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Propoxyethyl)-1-methylpyrrolidin-1-ium bromide
Comparison: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to its analogs, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications. Its antimicrobial properties are also enhanced due to the optimal chain length of the ethoxyethyl group, which facilitates better interaction with microbial membranes .
属性
CAS 编号 |
833446-39-2 |
|---|---|
分子式 |
C9H20BrNO |
分子量 |
238.17 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-11-9-8-10(2)6-4-5-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SJTNNBAOPGDZAJ-UHFFFAOYSA-M |
规范 SMILES |
CCOCC[N+]1(CCCC1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)


![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
